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Abstract

Lanthanum nickel oxide (LaNiOs) stands as a fascinating member of the perovskite oxide
family, primarily due to its nature as a correlated paramagnetic metal down to the lowest
measured temperatures.[1] Understanding the electronic configuration of the nickel ion is
fundamental to explaining its unique physical and chemical properties, which are of significant
interest for applications in catalysis, electronics, and energy systems. This technical guide
provides a comprehensive analysis of the electronic structure of Ni in LaNiOs, integrating
theoretical models with experimental evidence. We delve into the nominal oxidation state,
crystal field effects, the critical role of covalent hybridization, and the experimental techniques
used for its characterization. Quantitative data are summarized for clarity, and key concepts are
visualized to provide an in-depth resource for researchers and scientists.

Introduction to Lanthanum Nickel Oxide

LaNiOs crystallizes in a perovskite-type structure, which is ideally cubic but typically exhibits a
rhombohedral distortion (space group R-3c) at ambient temperatures.[2] In this structure, the
nickel (Ni) ion is located at the center of an octahedron formed by six oxygen (O) atoms (NiOe
octahedra), which are corner-shared to form a three-dimensional network.[2] Unlike many other
rare-earth nickelates (RNiOs), which undergo a metal-insulator transition, LaNiOs remains
metallic, a behavior intrinsically linked to the electronic state of nickel.[1] This metallic character
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arises from the strong hybridization between Ni 3d and O 2p orbitals, which results in a non-
vanishing density of states at the Fermi level.[3]

Nominal Oxidation State and Electronic
Configuration

In the ionic approximation of the LaNiOs lattice, Lanthanum (La) is stable as La3* and Oxygen
(O) as O2~. To maintain charge neutrality in the formula unit, the nickel ion must adopt a formal
oxidation state of +3.

o Neutral Ni atom: The electronic configuration is [Ar] 3d® 4s2.

e Ni3* ion: To form the ion, three electrons are removed. The two 4s electrons are removed
first, followed by one 3d electron. This results in the configuration [Ar] 3d”.[4]

While this ionic model provides a starting point, it is an oversimplification. The significant
covalent character of the Ni-O bond plays a crucial role in the material's properties.[5]

Crystal Field Theory and Spin State of Ni3*

The six O?~ ligands surrounding the Ni3* ion create an octahedral crystal field. This field lifts the
degeneracy of the five 3d orbitals, splitting them into a lower-energy triplet (tzg: dxy, dyz, dxz)
and a higher-energy doublet (e9: dz2, dx2-y?).

For a 3d” ion like Ni3*, two possible spin states can arise based on the filling of these orbitals:

e High-Spin (HS) Configuration: t2g> €92 (Spin, S = 3/2). This occurs when the crystal field
splitting (Ao) is weaker than the spin-pairing energy.

e Low-Spin (LS) Configuration: t2g® e9t (Spin, S = 1/2). This is favored when the crystal field
splitting is strong, making it energetically favorable to pair electrons in the tz2g orbitals.

Experimental evidence and theoretical calculations overwhelmingly support that Ni3* in LaNiOs
is in a low-spin t2g® €91 configuration.[6] The single electron in the partially filled €9 band, which
is hybridized with oxygen 2p states, is responsible for the metallic conductivity of LaNiOs.
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d-orbital splitting for Ni3* (3d”) in an octahedral field, showing the low-spin configuration.

Covalent Hybridization and Charge Transfer
Character

The properties of LaNiOs cannot be fully explained by a purely ionic model. First-principles
calculations and spectroscopic data confirm a strong hybridization between the Ni 3d and O 2p
orbitals.[3] This covalent interaction means the ground state is more accurately described as a
guantum mechanical mixture of different electronic configurations.

In the Zaanen-Sawatzky-Allen (ZSA) framework, LaNiOs is classified as a charge-transfer
metal. This implies that the energy required to move an electron from an oxygen ligand to the
nickel ion (the charge-transfer energy, A) is less than the energy required to move a d-electron
from one nickel ion to another (the Hubbard U). The ground state is therefore a mixture of the
nominal |d”) configuration and the charge-transfer configuration |dL), where L denotes a
"ligand hole" on one of the oxygen atoms. This strong hybridization is responsible for the
metallic nature and the delocalization of the charge carriers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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